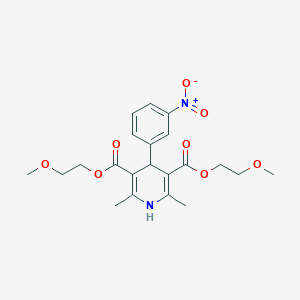

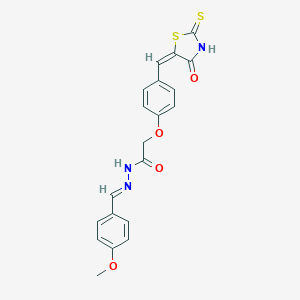

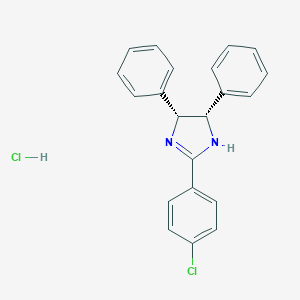

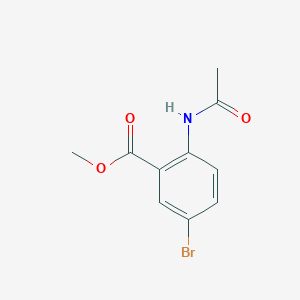

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its primary application is in the treatment of rheumatoid arthritis and related inflammatory conditions .

TA-383: is a small-molecule drug developed by . It functions as an inhibitor of , , and .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for TA-383 are not widely available in the public domain. it is likely that research and development efforts by Tanabe Mitsubishi Pharma Corporation involved proprietary methods.

- For industrial production, the company would have optimized the synthesis process to achieve high yields and purity.

Chemical Reactions Analysis

- TA-383 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without detailed information, we can’t provide specific reagents or conditions.

- Major products formed from these reactions would depend on the specific transformations involved.

Scientific Research Applications

- TA-383 has been studied extensively in the context of ankylosing spondylitis and non-radiographic axial spondyloarthritis . It belongs to a class of drugs known as TNF-alpha inhibitors .

- These inhibitors (including adalimumab, certolizumab pegol, etanercept, golimumab, and infliximab) are used for severe cases where non-steroidal anti-inflammatory drugs (NSAIDs) have been ineffective .

- Beyond arthritis, further research may uncover additional applications in fields such as immunology, inflammation, and autoimmune diseases.

Mechanism of Action

- TA-383’s mechanism involves targeting IL1A , IL6 , and IFN-β pathways. By inhibiting these cytokines, it modulates the immune response and reduces inflammation.

- The exact molecular targets and downstream pathways need further investigation.

Comparison with Similar Compounds

- While detailed comparisons are scarce, TA-383’s uniqueness lies in its multi-target inhibition (IL1A, IL6, and IFN-β).

- Similar compounds include other TNF-alpha inhibitors like adalimumab, certolizumab pegol, etanercept, golimumab, and infliximab .

Properties

CAS No. |

130186-26-4 |

|---|---|

Molecular Formula |

C21H18Cl2N2 |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |

InChI Key |

BRBLXQRJSVLYHU-AMDBCLDASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Synonyms |

2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)